molecular formula C10H11Cl2N3O2 B2700471 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1909348-49-7

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2700471
CAS No.: 1909348-49-7
M. Wt: 276.12
InChI Key: QAUZZVYKQCKFJN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling with Pyridine Derivative: The pyrazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole formation and coupling steps, as well as efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-4-yl)pyridine-3-carboxylic acid
  • 2-(1-methyl-1H-pyrazol-4-yl)pyridine
  • 2-(1H-pyrazol-4-yl)pyridine

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both a methyl group on the pyrazole ring and a carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for drug discovery and development. Its versatility in chemical reactions also makes it a useful intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.2ClH/c1-13-6-7(5-12-13)9-8(10(14)15)3-2-4-11-9;;/h2-6H,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUZZVYKQCKFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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